2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Overview
Description
2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, an isoxazole ring, and a thioether linkage, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-isopropylphenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Thioether Linkage Formation: The tetrazole derivative is then reacted with a thiol compound, such as 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, under basic conditions to form the thioether linkage.
Final Coupling: The final step involves coupling the intermediate with 5-methylisoxazole-3-carboxylic acid under dehydrating conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the nitro groups or other reducible functionalities.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its tetrazole and isoxazole rings, which are known to interact with biological targets. It could be explored for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine
In medicine, the compound’s potential therapeutic effects could be investigated further. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics like enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. Generally, compounds with tetrazole and isoxazole rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 2-((1-(4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Uniqueness
Compared to similar compounds, 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide stands out due to the presence of the isopropyl group on the phenyl ring. This substitution can influence the compound’s lipophilicity, steric properties, and overall reactivity, potentially leading to unique biological and chemical behaviors.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-10(2)12-4-6-13(7-5-12)22-16(18-20-21-22)25-9-15(23)17-14-8-11(3)24-19-14/h4-8,10H,9H2,1-3H3,(H,17,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJRJKKWPTVOQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321986 | |
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49728978 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
875624-98-9 | |
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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